molecular formula C18H18FN5O2S B12128719 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide

Cat. No.: B12128719
M. Wt: 387.4 g/mol
InChI Key: JNBGFNGPKJVJLU-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C18H18FN5O2S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C18H18FN5O2S/c1-2-26-15-8-6-12(7-9-15)17-22-23-18(24(17)20)27-11-16(25)21-14-5-3-4-13(19)10-14/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

JNBGFNGPKJVJLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether may yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and receptor modulator. The triazole moiety allows for interaction with enzyme active sites, potentially leading to inhibition of enzymatic functions. Preliminary studies suggest that it may possess:

  • Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity : Investigations into its efficacy against cancer cell lines are ongoing, with some derivatives demonstrating significant growth inhibition in preclinical models.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized using modern techniques such as high-throughput screening and continuous flow reactors. The ability to modify functional groups allows for the creation of derivatives that may enhance biological activity or alter pharmacokinetic properties.

Applications in Drug Discovery

The unique structure of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide positions it as a candidate for various therapeutic applications:

  • Antimicrobial Agents : Its structural analogs have shown promising results against pathogens, suggesting potential use in treating infections.
  • Anticancer Therapeutics : Ongoing studies are exploring its ability to inhibit tumor growth and metastasis.
  • Anti-inflammatory Drugs : Given the role of triazole compounds in modulating inflammatory pathways, this compound may also find applications in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of similar compounds:

  • Anticancer Studies : A related compound demonstrated percent growth inhibitions (PGIs) against various cancer cell lines ranging from 51% to over 85%, indicating strong anticancer potential .
  • Antimicrobial Activity : Compounds with similar structures have been screened against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The triazole ring is known to interact with metal ions and active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acetamide
  • 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern. The presence of the ethoxy group and the fluorophenyl moiety imparts distinct chemical and biological properties, potentially enhancing its activity and selectivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Triazoles are known for their potential as antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • A triazole ring which is essential for its biological activity.
  • An ethoxyphenyl group that may influence its interaction with biological targets.
  • A fluorophenyl substituent , which can enhance its lipophilicity and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

  • The compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates comparable to standard antibiotics .
  • In vitro assays demonstrated that derivatives with similar structures showed inhibition zones indicating effective antimicrobial properties.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer effects:

  • Research indicates that related compounds have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), often surpassing the efficacy of traditional chemotherapeutics like doxorubicin .
  • The mechanism of action appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1/S phase .

The biological activity of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Similar triazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways .
  • Interaction with Cellular Targets :
    • The compound may interact with various proteins involved in signaling pathways such as mTORC1 and AKT, leading to altered phosphorylation states that affect cell growth and apoptosis .

Case Studies

Several case studies provide insight into the compound's efficacy:

  • Study 1 : A derivative was tested against a panel of cancer cell lines, showing an IC50 value significantly lower than that of conventional treatments. The study concluded that the triazole scaffold could be a promising lead in anticancer drug development .
  • Study 2 : Another investigation focused on the antimicrobial properties revealed that modifications in the phenyl groups significantly enhanced activity against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibition ConcentrationReference
AntibacterialStaphylococcus aureus12 μg/mL
AntibacterialPseudomonas aeruginosa15 μg/mL
AnticancerMCF-710 μM
AnticancerHepG28 μM

Q & A

Basic: What synthetic methodologies are established for synthesizing this compound, and what key reaction parameters must be controlled?

The synthesis typically involves a multi-step process starting with the formation of the 1,2,4-triazole-3-thiol core. A common approach (adapted from analogous triazole derivatives) includes:

  • Step 1 : Reacting 4-amino-5-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under reflux, using aqueous KOH to deprotonate the thiol group and facilitate nucleophilic substitution .
  • Step 2 : Purification via precipitation in water and recrystallization from ethanol.
    Critical parameters include:
  • Solvent choice (e.g., ethanol for solubility and reactivity),
  • Stoichiometry of KOH to ensure complete deprotonation,
  • Reaction time and temperature (reflux for 1 hour ensures completion) .

Advanced: How can reaction conditions be optimized to enhance yield and purity, particularly for scale-up?

Optimization strategies include:

  • Solvent screening : Testing polar aprotic solvents like DMF (used in analogous syntheses) to improve intermediate solubility and reaction kinetics .
  • Catalyst use : Introducing phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time .
  • Stoichiometric adjustments : Increasing the molar ratio of chloroacetamide (1.5:1) to drive the reaction to completion, as demonstrated in similar triazole-acetamide syntheses .
  • In-line monitoring : Employing TLC or HPLC to track reaction progress and minimize by-products .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and ethoxyphenyl groups).
    • FT-IR to verify thioether (-S-) and amide (-NHCO-) linkages.
  • Chromatography :
    • HPLC with UV detection (≥95% purity threshold) .
    • TLC (silica gel, ethyl acetate/hexane eluent) for rapid monitoring .
  • Elemental analysis to validate empirical formula .

Advanced: How should researchers address contradictory reports on the antimicrobial activity of 1,2,4-triazole derivatives?

Contradictions often arise from:

  • Variability in substituent effects : The ethoxyphenyl and fluorophenyl groups may enhance or mask activity depending on bacterial strain permeability .
  • Assay conditions : Differences in MIC testing protocols (e.g., broth dilution vs. agar diffusion).
    Resolution strategies :
  • Standardized assays : Use CLSI guidelines for MIC determination.
  • SAR studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) and compare bioactivity .
  • Synergistic studies : Test combinations with known antibiotics to identify potentiating effects .

Basic: What safety protocols are critical during synthesis and handling?

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetamide) .
  • PPE : Nitrile gloves and lab coats to prevent skin contact with corrosive KOH .
  • Waste disposal : Neutralize acidic/basic waste before disposal .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • ADMET prediction : Tools like SwissADME can forecast solubility (LogP) and metabolic stability based on substituent hydrophobicity (e.g., fluorophenyl enhances lipophilicity) .
  • Docking studies : Target-specific modeling (e.g., bacterial dihydrofolate reductase) to prioritize derivatives with optimal binding affinity .
  • MD simulations : Assess stability of drug-target complexes over time .

Advanced: What experimental designs are recommended for elucidating the mechanism of action against resistant bacterial strains?

  • Transcriptomic profiling : RNA sequencing of treated vs. untreated bacteria to identify dysregulated pathways .
  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to evaluate cell wall disruption .
  • Resistance induction : Serial passaging in sub-MIC concentrations to assess propensity for resistance development .

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